molecular formula C12H11ClN2O B2887817 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 101771-62-4

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2887817
CAS RN: 101771-62-4
M. Wt: 234.68
InChI Key: IARJJCVPPPWSAK-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole” is a complex organic molecule. It is related to the class of compounds known as benzoyl chlorides . Benzoyl chlorides are used as intermediates in the synthesis of a wide range of organic compounds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of benzoyl chloride with other reagents . For example, a method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .

Scientific Research Applications

Antibacterial Activities

Pyrazole-containing Schiff bases, including compounds related to "1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole," have been synthesized and characterized, demonstrating moderate to good antibacterial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes. These compounds highlight the potential of pyrazole derivatives in developing new antibacterial agents (Asiri & Khan, 2010).

Anticorrosive Properties

Research on pyrazole-type organic compounds, including derivatives of 3,5-dimethylpyrazole, has indicated their effectiveness as corrosion inhibitors for steel in acidic environments. These studies suggest the utility of pyrazole derivatives in protecting metals against corrosion, an important consideration in industrial applications (Tebjji et al., 2005).

Coordination Chemistry

Pyrazole derivatives have been utilized in the synthesis of organometallic coordination polymers, demonstrating the versatility of these compounds in forming complex structures with metal ions. Such research paves the way for the development of new materials with potential applications in catalysis, magnetic materials, and molecular electronics (Babadeev & Stroganova, 2020).

Molecular Structure and Reactivity

Studies on the reaction of pyrazole derivatives with various reagents have explored their structural and electronic properties, providing insights into their reactivity and potential applications in designing novel compounds with specific physical or chemical characteristics. These investigations contribute to the broader understanding of pyrazole chemistry and its implications for future scientific research (Khan et al., 2020).

properties

IUPAC Name

(2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARJJCVPPPWSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321707
Record name (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

101771-62-4
Record name (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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